molecular formula C7H4F3N3 B1279051 1-Azido-4-(trifluoromethyl)benzene CAS No. 5586-13-0

1-Azido-4-(trifluoromethyl)benzene

Cat. No.: B1279051
CAS No.: 5586-13-0
M. Wt: 187.12 g/mol
InChI Key: QNHZUKXPSZACNB-UHFFFAOYSA-N
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Description

1-Azido-4-(trifluoromethyl)benzene, also known as 1-Azido-4-TFMB, is an organic compound that is used in various scientific applications. It is a colorless liquid with a boiling point of 77 °C and a melting point of -51 °C. 1-Azido-4-TFMB is an important intermediate for the synthesis of a variety of organic compounds and has been used as a reagent for the synthesis of heterocycles, such as pyrazoles and pyridines. It has also been used in the synthesis of various pharmaceuticals and other compounds.

Scientific Research Applications

Improved Synthesis and Safety Optimization

1-Azido-4-(trifluoromethyl)benzene, a derivative of azide, is utilized in the synthesis of various compounds. An improved batch process for synthesizing a related azide compound (1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene) was developed, highlighting efficient nucleophilic substitution reactions and safety optimizations, particularly in handling toxic and explosive by-products like hydrazoic acid (Kopach et al., 2009).

Synthesis of Triazoles

A method for synthesizing 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles was reported, employing (2-azido-1,3-dichloro-5-trifluoromethyl)benzene. This method demonstrated high regioselectivity, creating 1,4-disubstituted products without 1,5-disubstitution (Hu et al., 2008).

Photochemistry in Labeling Studies

In photoaffinity labeling, derivatives of azido-trifluoromethylbenzene, like 6-azido-4,5,7-trifluoroindole, have shown potential. Their photolysis at low temperatures yields valuable adducts, suggesting utility in photoaffinity labeling at these temperatures (Shaffer & Platz, 1989).

Corrosion Inhibition

Certain 1,2,3-triazole derivatives, synthesized from azidomethylbenzenes like 1-(azidomethyl)-4-trifluoromethylbenzene, have been evaluated for their corrosion inhibiting properties. These compounds were shown to have potential as inhibitors against acidic corrosion of steels (Negrón-Silva et al., 2013).

Evaluation of Molecular Reactivity

Aryl azides, including derivatives of this compound, have been studied for their intrinsic molecular reactivity. These studies involve both experimental and theoretical methods, providing insights into the decomposition pathways and thermal behavior of these compounds (Cardillo et al., 2008).

Covalent Attachment on Graphitic Surfaces

Azide-modified graphitic surfaces, prepared by reaction with iodine azide and further reacted with this compound, demonstrated the feasibility of creating stable surface coverages. These surfaces showed potential for various applications including in sensors or molecular electronics (Devadoss & Chidsey, 2007).

Mechanism of Action

Mode of Action

1-Azido-4-(trifluoromethyl)benzene, like other azides, is likely to interact with its targets through the formation of a 1,2,3-triazole ring. This occurs via a [3+2] cycloaddition with an alkyne group present on the target molecule . The resulting triazole ring is a stable structure that can significantly alter the properties and function of the target molecule.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with. The formation of a triazole ring could significantly alter the function of the target molecule, potentially leading to a wide range of cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other reactive species, and the specific biological context within which the compound is acting .

Properties

IUPAC Name

1-azido-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-1-3-6(4-2-5)12-13-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHZUKXPSZACNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447627
Record name 1-azido-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5586-13-0
Record name 1-azido-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azido-4-(trifluoromethyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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